Tert-butyl 2-amino-4,4-dimethylpentanoate
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Overview
Description
Tert-butyl 2-amino-4,4-dimethylpentanoate is an organic compound with the molecular formula C11H23NO2. It is a derivative of pentanoic acid and is characterized by the presence of a tert-butyl group, an amino group, and two methyl groups on the pentanoate backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4,4-dimethylpentanoate typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
Tert-butyl 2-amino-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3,3-dimethylbutanoate
- Tert-butyl 2-amino-4-methylpentanoate
- Tert-butyl 2-amino-5,5-dimethylhexanoate
Uniqueness
Tert-butyl 2-amino-4,4-dimethylpentanoate is unique due to the presence of two methyl groups on the pentanoate backbone, which significantly influences its steric and electronic properties. This structural feature distinguishes it from other similar compounds and affects its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 2-amino-4,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-10(2,3)7-8(12)9(13)14-11(4,5)6/h8H,7,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHPXSQVDDWLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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